molecular formula C12H16O3 B180191 2-[4-(2-Methylpropoxy)phenyl]acetic acid CAS No. 13362-94-2

2-[4-(2-Methylpropoxy)phenyl]acetic acid

Cat. No.: B180191
CAS No.: 13362-94-2
M. Wt: 208.25 g/mol
InChI Key: APXLSLWSMWRTTL-UHFFFAOYSA-N
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Description

2-[4-(2-Methylpropoxy)phenyl]acetic acid is a valuable chemical building block in organic and medicinal chemistry research. Its primary application is as a key synthetic intermediate in the preparation of active pharmaceutical ingredients (APIs). This compound serves as a crucial precursor in the multi-step synthesis of pimavanserin, where it is reacted with benzylamine in the presence of a carbamate to form an essential amide bond in the structure of the final drug substance . Furthermore, this aromatic acid functions as an effective acylating agent in hydrolysis reactions. It can be utilized to synthesize target products such as 4-hydroxyphenylacetic acid from its corresponding methylester and azide derivatives . The structure of the compound, featuring both a phenylacetic acid moiety and an isobutyl ether chain, makes it a versatile scaffold for constructing more complex molecules for pharmacological and biochemical investigations. All products are intended for laboratory research purposes only.

Properties

IUPAC Name

2-[4-(2-methylpropoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)8-15-11-5-3-10(4-6-11)7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXLSLWSMWRTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480117
Record name [4-(2-Methylpropoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13362-94-2
Record name [4-(2-Methylpropoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The introduction of the 2-methylpropoxy group onto the phenyl ring is a critical first step. In a modified Friedel-Crafts approach, 4-hydroxyphenylacetic acid is reacted with 1-bromo-2-methylpropane in the presence of a Lewis acid catalyst. The patent WO2011141933A2 highlights the use of polar aprotic solvents (e.g., dimethylformamide) with potassium carbonate as a base, achieving 85–90% conversion at 80–85°C . Catalytic systems involving palladium acetate or tris(dibenzylidene acetone) dipalladium(0) are noted for reducing side reactions, particularly when paired with bidentate ligands like xantphos .

Table 1: Friedel-Crafts Alkylation Conditions and Outcomes

CatalystSolventTemperature (°C)Yield (%)
Pd(OAc)₂/XantphosDMF8088
K₂CO₃Ethyl acetate8578
HBF₄·SiO₂Toluene7582

The choice of solvent significantly impacts regioselectivity. Polar aprotic solvents suppress oligomerization of 1-bromo-2-methylpropane, while methylene chloride facilitates faster kinetics in halogenation steps .

Nucleophilic Aromatic Substitution Strategies

For substrates with electron-withdrawing groups, nucleophilic substitution offers an alternative pathway. The patent CN107641089A demonstrates the use of silica-supported fluoboric acid (HBF₄·SiO₂) to activate 4-methylsulfonyl acetophenone, enabling morpholine-mediated thiolation at 75°C . Adapted for 2-[4-(2-methylpropoxy)phenyl]acetic acid, this method could involve displacing a nitro or sulfonyl group with 2-methylpropoxide ions.

Key considerations include:

  • Leaving group reactivity : Sulfonyl groups outperform halides due to superior electrophilicity.

  • Solvent systems : Mixtures of ethyl acetate and methanol improve solubility of intermediates, as evidenced by a 88% yield in analogous syntheses .

Hydrolysis of Nitrile Precursors

Conversion of nitriles to carboxylic acids provides a robust route to the target compound. The synthesis begins with 4-(2-methylpropoxy)benzaldehyde, which undergoes Knoevenagel condensation with cyanoacetic acid to form the α,β-unsaturated nitrile. Subsequent hydrolysis using NaOH in aqueous ethanol (70°C, 6 h) yields the carboxylic acid with >90% purity .

Critical parameters :

  • Acid concentration : 6 M HCl minimizes byproduct formation during nitrile hydrolysis.

  • Temperature control : Exceeding 80°C promotes decarboxylation, reducing yields by 15–20% .

Grignard Reaction-Based Synthesis

A less conventional approach involves Grignard reagents to construct the acetic acid side chain. 4-(2-Methylpropoxy)benzyl magnesium bromide is quenched with dry ice, followed by acidic workup. While this method achieves 72% yield, it requires stringent anhydrous conditions and offers no distinct advantage over catalytic routes .

Novel Intermediates and Purification Techniques

Crystalline amine salts play a pivotal role in purifying this compound. The patent WO2011141933A2 reports that methylamine and tert-butylamine salts form stable monoclinic crystals, characterized by PXRD peaks at 5.86° and 16.08° 2θ . Recrystallization from acetone/water mixtures removes residual thioamide byproducts, enhancing purity to >99.5% .

Table 2: Crystalline Salt Properties

AminePXRD Peaks (2θ)Purity (%)
Methylamine5.86, 16.08, 22.5599.7
tert-Butylamine6.33, 21.42, 31.6799.4

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Friedel-Crafts Alkylation8898.5High
Nitrile Hydrolysis9199.2Moderate
Grignard Reaction7297.8Low

Friedel-Crafts alkylation emerges as the most scalable, while nitrile hydrolysis offers superior purity. Solvent recovery remains a challenge in large-scale applications, with DMF and ethyl acetate requiring energy-intensive distillation .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(2-Methylpropoxy)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The acetic acid group can be oxidized to form corresponding carboxylic acids.

    Reduction: The phenyl ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties
2-[4-(2-Methylpropoxy)phenyl]acetic acid has been studied for its anti-inflammatory effects, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). Its structural similarity to other known NSAIDs suggests it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

Case Study:

  • A study demonstrated that derivatives of this compound exhibited significant COX-2 inhibition in vitro, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

1.2 Pain Management
Due to its anti-inflammatory properties, this compound may also play a role in pain management therapies. Research indicates that compounds with similar structures have been effective in alleviating pain associated with inflammatory conditions.

Biological Research

2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, which positions it as a potential candidate for developing new antibiotics.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data illustrates the compound's potential as a broad-spectrum antimicrobial agent .

2.2 Anticancer Research
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various biochemical pathways.

Case Study:

  • In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in significant cell death, indicating its potential as an anticancer therapeutic agent .

Material Science Applications

3.1 Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer chains can enhance the material properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties Comparison

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Standard Polymer15030
Polymer with 2-Methylpropoxy Acid18050

This comparison indicates that polymers synthesized with this compound exhibit superior properties compared to standard polymers .

Mechanism of Action

The mechanism of action of 2-[4-(2-Methylpropoxy)phenyl]acetic acid involves its interaction with specific molecular targets. It may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of cyclooxygenase enzymes, similar to other nonsteroidal anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Alkoxy Groups

(a) [2-(4-Methoxyphenoxy)phenyl]acetic Acid (C₁₅H₁₄O₄; MW 258.27 g/mol)
  • Structure: Contains a methoxy group instead of isobutoxy, attached via a phenoxy linkage.
  • Properties: Lower lipophilicity (logP ~1.8) due to the smaller methoxy group.
  • Activity : Demonstrates anti-inflammatory properties but reduced metabolic stability compared to isobutoxy analogues due to faster demethylation .
(b) 2-[4-(Carboxymethyl)phenoxy]acetic Acid (C₁₀H₁₀O₅; MW 210.18 g/mol)
  • Structure: Features a carboxymethyl group on the phenoxy ring, introducing a second carboxylic acid.
  • Properties : Higher acidity (pKa1 ~2.5, pKa2 ~4.5) and water solubility. Lower logP (~0.5) limits membrane permeability.
  • Activity : Used in chelating agents or metal-binding therapeutics due to its dual carboxylate groups .
Comparison Table 1: Alkoxy-Substituted Analogues
Compound Molecular Formula Molecular Weight logP Key Functional Groups Primary Applications
2-[4-(2-Methylpropoxy)phenyl]acetic acid C₁₂H₁₆O₃ 208.25 ~2.5 Isobutoxy, acetic acid NSAID precursors, PPAR modulators
[2-(4-Methoxyphenoxy)phenyl]acetic acid C₁₅H₁₄O₄ 258.27 ~1.8 Methoxy, phenoxy, acetic acid Anti-inflammatory agents
2-[4-(Carboxymethyl)phenoxy]acetic acid C₁₀H₁₀O₅ 210.18 ~0.5 Carboxymethyl, acetic acid Chelators, metal-ion therapeutics

Analogues with Extended Alkyl Chains

(a) 2-(4-Octylphenyl)acetic Acid (C₁₆H₂₄O₂; MW 248.36 g/mol)
  • Structure : Substituted with a long octyl chain at the para position.
  • Properties : High lipophilicity (logP ~6.0), making it suitable for lipid-based formulations.
(b) 4-(2-Hydroxy-3-Isopropylaminopropoxy)phenylacetic Acid (C₁₄H₂₁NO₄; MW 267.32 g/mol)
  • Structure: Beta-blocker metabolite with a hydroxy-isopropylaminopropoxy side chain.
  • Properties : Moderate logP (~1.2) due to polar amine and hydroxyl groups.
  • Activity: Key intermediate in atenolol and metoprolol metabolism, highlighting the role of substituent polarity in drug clearance .
Comparison Table 2: Alkyl Chain and Polar Group Analogues
Compound Molecular Formula Molecular Weight logP Key Functional Groups Primary Applications
2-(4-Octylphenyl)acetic acid C₁₆H₂₄O₂ 248.36 ~6.0 Octyl chain, acetic acid Surfactants, industrial uses
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid C₁₄H₂₁NO₄ 267.32 ~1.2 Hydroxy, isopropylamino, acetic acid Beta-blocker metabolites

Pharmacologically Active Analogues

(a) Wy-14,643 ([4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic Acid)
  • Structure: Thio-linked pyrimidine ring with a xylidino group.
  • Properties : High potency as a PPARα agonist (EC₅₀ ~100 nM).
(b) 2-(3-Fluoro-4-Phenylphenyl)propanoic Acid
  • Structure: Fluorinated biphenyl system with a propanoic acid chain.
  • Properties : Enhanced acidity (pKa ~3.0) due to electron-withdrawing fluorine.
  • Activity: Marketed NSAID (e.g., Flurbiprofen) with improved COX-2 selectivity compared to non-fluorinated analogues .
Comparison Table 3: Pharmacological Analogues
Compound Molecular Formula Target/Activity Key Structural Features Toxicity Profile
This compound C₁₂H₁₆O₃ PPAR modulation (predicted) Isobutoxy, acetic acid Low hepatotoxicity
Wy-14,643 C₁₃H₁₄ClN₃O₂S PPARα agonist (EC₅₀ ~100 nM) Pyrimidinylthio, chloro, xylidino Hepatocarcinogenic in rats
2-(3-Fluoro-4-phenylphenyl)propanoic acid C₁₅H₁₃FO₂ COX-2 inhibition (NSAID) Fluorophenyl, propanoic acid Gastrointestinal toxicity

Biological Activity

2-[4-(2-Methylpropoxy)phenyl]acetic acid, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H18O3
  • CAS Number : 13362-94-2

The structure of this compound features a phenyl ring substituted with a 2-methylpropoxy group and an acetic acid moiety. This configuration is significant for its interaction with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting a potential role in treating inflammatory diseases.

Analgesic Effects

The compound has also been evaluated for its analgesic properties. Animal models demonstrate that administration of this compound leads to significant pain relief comparable to standard analgesics like ibuprofen. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pain pathway .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, making it a candidate for further development in antimicrobial therapies .

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways. It likely acts by:

  • Inhibiting COX enzymes, thereby reducing prostaglandin synthesis.
  • Suppressing the activation of nuclear factor kappa B (NF-κB), a key regulator of immune response.
  • Interfering with the signaling pathways that lead to cytokine production .

Case Study 1: Inflammatory Disease Model

In a controlled study involving mice with induced arthritis, treatment with this compound resulted in reduced swelling and pain scores compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues, supporting its anti-inflammatory potential.

Case Study 2: Pain Management

A clinical trial assessing the efficacy of this compound for postoperative pain management showed promising results. Patients reported lower pain levels and reduced need for opioid analgesics when treated with this compound post-surgery .

Comparative Analysis

The table below compares the biological activities of this compound with similar compounds:

CompoundAnti-inflammatoryAnalgesicAntimicrobial
This compoundYesYesYes
IbuprofenYesYesNo
AspirinYesYesNo
Phenylacetic AcidModerateNoYes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[4-(2-Methylpropoxy)phenyl]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of a phenolic precursor followed by acetic acid side-chain introduction. For example, analogous compounds (e.g., 2-(4-formylphenoxy)acetic acid) are synthesized via refluxing para-hydroxybenzaldehyde with chloroacetic acid in ethanol using sodium as a base . Optimization includes adjusting stoichiometry (e.g., 1:1.5 molar ratio of phenol to chloroacetic acid), reaction time (3–6 hours), and recrystallization solvents (ethanol or benzene). Yield improvements (70–80%) are achieved by controlled cooling and purification steps .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for the carboxylic acid, C-O-C at ~1250 cm⁻¹ for the ether linkage) .
  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methylpropoxy group at δ 1.0–1.2 ppm) .
  • UV-Vis : Monitor conjugation effects (λmax ~250–260 nm for phenylacetic acid derivatives) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • Skin Protection : Use nitrile gloves and lab coats, as skin absorption is a documented risk for structurally similar compounds .
  • Engineering Controls : Fume hoods for synthesis steps involving volatile reagents (e.g., propargyl bromide) .
  • Decontamination : Immediate washing with water for spills, and use of emergency showers/eye wash stations .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen against Mycobacterium tuberculosis (MTB) using microplate Alamar Blue assays, with isoniazid as a positive control. For anti-inflammatory activity, use COX-2 inhibition assays .
  • Dose-Response Studies : Test concentrations from 1–100 μM, with triplicate measurements to ensure reproducibility .

Q. What metabolomics approaches could identify this compound as a biomarker for disease?

  • Methodological Answer :

  • LC-MS/MS : Use reverse-phase C18 columns with electrospray ionization (ESI) in negative mode. Compare plasma samples from diseased vs. healthy cohorts, normalized to internal standards (e.g., deuterated analogs) .
  • Multivariate Analysis : Apply PCA or PLS-DA to distinguish metabolite profiles, with ROC curves to validate specificity/sensitivity .

Q. How can computational modeling aid in understanding the compound’s crystallographic or electronic properties?

  • Methodological Answer :

  • X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) or PHENIX (for macromolecular complexes). Validate hydrogen bonding and packing motifs .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian .

Q. What experimental strategies can resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Reproducibility Checks : Replicate studies under identical conditions (e.g., pH, temperature, cell lines) .
  • Meta-Analysis : Compare datasets across publications, focusing on variables like purity (>95% by HPLC) or solvent effects (DMSO vs. aqueous buffers) .

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